

An In-depth Technical Guide to A83586C: Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

A83586C is a naturally occurring cyclic hexadepsipeptide antibiotic that has garnered significant interest for its potent antitumor properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **A83586C**. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough examination of its mechanism of action, primarily centered on the inhibition of the Wnt/β-catenin and E2F signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and medicinal chemistry.

Structure and Chemical Properties

A83586C is a complex macrocyclic molecule originally isolated from the fermentation broth of Streptomyces karnatakensis.[1] Its intricate structure was elucidated by X-ray crystallography, revealing a cyclic hexadepsipeptide framework.[1]

Table 1: Chemical Identifiers and Properties of A83586C



Property	Value	Source
IUPAC Name	(2S)-2-[(2R,5S,6S)-6- [(2E,4S,6E)-4,6-dimethyl-5- oxoocta-2,6-dien-2-yl]-2- hydroxy-5-methyloxan-2-yl]-2- hydroxy-N- [(3R,6S,9R,16S,17S,20R,23S) -7-hydroxy-20-[(1S)-1- hydroxyethyl]-3,4,6-trimethyl- 2,5,8,15,19,22-hexaoxo-17- propan-2-yl-18-oxa- 1,4,7,13,14,21,27- heptazatricyclo[21.4.0.09,14]he ptacosan-16-yl]butanamide	PubChem[2]
CAS Number	116364-81-9	PubChem[2]
Molecular Formula	C47H76N8O14	PubChem[2]
Molecular Weight	977.2 g/mol	PubChem[2]

Table 2: Spectroscopic Data for A83586C

(Note: Specific experimental data for **A83586C** is often found in the supporting information of peer-reviewed publications and may require access to those resources.)

Spectroscopic Technique	Data
¹H NMR	Full ¹ H NMR assignments have been reported. [1]
¹³ C NMR	Full ¹³ C NMR assignments have been reported. [1]
Mass Spectrometry	High-resolution mass spectrometry data is available in relevant literature.

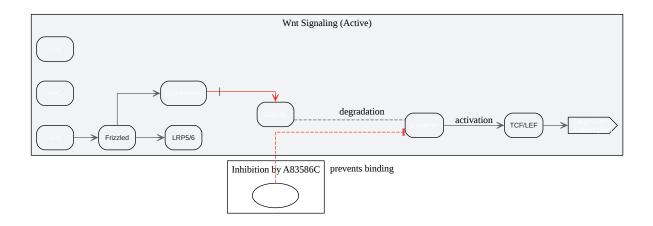


Biological Activity and Mechanism of Action

Initially identified for its activity against Gram-positive bacteria, **A83586C** has emerged as a potent anticancer agent.[1] Its primary mechanism of action involves the inhibition of key oncogenic signaling pathways: the Wnt/β-catenin pathway and the E2F-mediated transcription pathway.[3][4]

Inhibition of Wnt/β-catenin Signaling

The Wnt/ β -catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. **A83586C** and its analogs have been shown to be potent inhibitors of this pathway by disrupting the interaction between β -catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.[3][4] This disruption prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are essential for tumor growth.



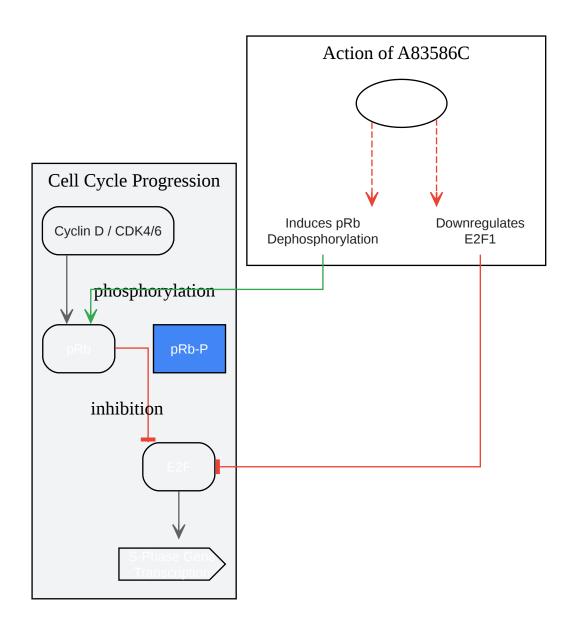
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Caption: **A83586C** inhibits the Wnt/β-catenin signaling pathway.



Inhibition of E2F-Mediated Transcription

The E2F family of transcription factors plays a crucial role in regulating the cell cycle, particularly the G1/S transition. **A83586C** has been demonstrated to inhibit E2F-mediated transcription. It achieves this by downregulating the expression of E2F1 and inducing the dephosphorylation of the retinoblastoma protein (pRb).[4] Hypophosphorylated pRb binds to E2F transcription factors, thereby repressing the transcription of genes required for DNA synthesis and cell cycle progression.



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Caption: A83586C inhibits E2F-mediated transcription.



Experimental Protocols

(Note: The following are generalized protocols. For specific experimental details, it is crucial to consult the supplementary information of the cited literature.)

Synthesis of A83586C

The total synthesis of **A83586C** is a complex multi-step process. A generalized workflow is outlined below.



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Caption: General workflow for the total synthesis of A83586C.

β-catenin/TCF Reporter Assay

This assay is used to quantify the inhibitory effect of **A83586C** on the Wnt/ β -catenin signaling pathway.

Materials:

- Cancer cell line with a constitutively active Wnt/β-catenin pathway (e.g., HCT116).
- β-catenin/TCF reporter plasmid (e.g., TOPFlash).
- Control plasmid (e.g., FOPFlash).
- · Transfection reagent.
- Luciferase assay system.
- A83586C.

Protocol:



- Seed cells in a multi-well plate.
- Co-transfect cells with the reporter and control plasmids.
- Treat the transfected cells with varying concentrations of A83586C.
- After an appropriate incubation period, lyse the cells.
- Measure luciferase activity according to the manufacturer's protocol.
- Normalize the reporter luciferase activity to the control luciferase activity.

Western Blot Analysis

Western blotting is used to determine the effect of **A83586C** on the protein levels of key signaling molecules.

Materials:

- Cancer cell line (e.g., HCT116).
- A83586C.
- · Lysis buffer.
- Primary antibodies (e.g., anti-pRb, anti-E2F1, anti-cyclin A, anti-β-actin).
- Secondary antibody (HRP-conjugated).
- · Chemiluminescent substrate.

Protocol:

- Treat cells with **A83586C** for the desired time.
- Lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane and incubate with primary antibodies.
- Wash and incubate with the secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

A83586C is a promising natural product with significant potential as an anticancer therapeutic. Its ability to dually inhibit the Wnt/ β -catenin and E2F signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its structure, properties, and biological activities, which will be instrumental for researchers dedicated to the development of novel cancer therapies. The detailed experimental frameworks offered herein can be adapted to further explore the therapeutic potential of **A83586C** and its analogs.

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- To cite this document: BenchChem. [An In-depth Technical Guide to A83586C: Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664753#a83586c-structure-and-chemical-properties]

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